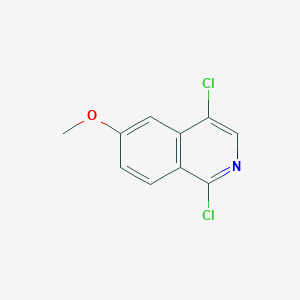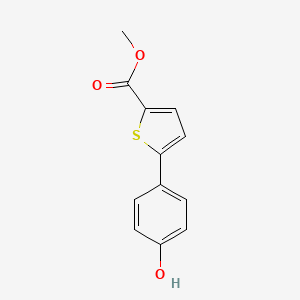![molecular formula C9H19NOSi B8669203 1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B8669203.png)
1-[tert-butyl(dimethyl)silyl]azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[tert-butyl(dimethyl)silyl]azetidin-2-one is a chemical compound with the molecular formula C9H19NOSi. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of a tert-butyldimethylsilyl group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-butyl(dimethyl)silyl]azetidin-2-one typically involves the protection of the hydroxyl group of an azetidine derivative with tert-butyldimethylsilyl chloride. One common method involves the hydrolyzation of azetidine derivatives with sodium hydroxide in ethanol, followed by protection with tert-butyldimethylsilyl chloride in dimethylformamide at 35°C for 10 hours .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and purity. The process involves the use of optically active sources such as L-threonine and avoids costly separation steps, making it more economical for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-[tert-butyl(dimethyl)silyl]azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
Sodium hydroxide: Employed in the hydrolyzation step.
Dimethylformamide: Used as a solvent in the protection step.
Molecular sieves: Used in cyanosilylation reactions to promote the formation of cyanohydrins.
Major Products Formed
O-silylated beta-lactam cyanohydrins: Formed through cyanosilylation reactions.
Protected azetidine derivatives: Resulting from the substitution reactions involving tert-butyldimethylsilyl groups.
Applications De Recherche Scientifique
1-[tert-butyl(dimethyl)silyl]azetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including beta-lactam antibiotics.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting bacterial resistance.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-[tert-butyl(dimethyl)silyl]azetidin-2-one involves its reactivity as a protected azetidine derivative. The tert-butyldimethylsilyl group provides steric hindrance, protecting the reactive sites of the molecule and allowing for selective reactions. The compound can undergo deprotection under specific conditions, revealing the reactive azetidine core, which can then participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl cyanide: A bulkier trialkylsilylcyanide used in similar cyanosilylation reactions.
tert-Butyldimethylsilyl chloride: Commonly used for the protection of hydroxyl groups in organic synthesis.
Uniqueness
1-[tert-butyl(dimethyl)silyl]azetidin-2-one is unique due to its combination of a four-membered azetidine ring and a tert-butyldimethylsilyl group, which provides both steric protection and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C9H19NOSi |
|---|---|
Poids moléculaire |
185.34 g/mol |
Nom IUPAC |
1-[tert-butyl(dimethyl)silyl]azetidin-2-one |
InChI |
InChI=1S/C9H19NOSi/c1-9(2,3)12(4,5)10-7-6-8(10)11/h6-7H2,1-5H3 |
Clé InChI |
NEAUCRBJWSVITF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)N1CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide](/img/structure/B8669178.png)
![4-[(3-Chlorophenyl)methoxy]benzonitrile](/img/structure/B8669181.png)

![tert-Butyl 6-nitro-3',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B8669196.png)


